molecular formula C15H12FNO4 B572155 Ethyl 2-fluoro-4-(3-nitrophenyl)benzoate CAS No. 1365271-87-9

Ethyl 2-fluoro-4-(3-nitrophenyl)benzoate

Cat. No.: B572155
CAS No.: 1365271-87-9
M. Wt: 289.262
InChI Key: ATHJINAANWODPS-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-4-(3-nitrophenyl)benzoate is an organic compound with the molecular formula C15H12FNO4 It is a derivative of benzoic acid, featuring a fluoro and nitro group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-fluoro-4-(3-nitrophenyl)benzoate typically involves a multi-step process. One common method starts with the nitration of ethyl benzoate to introduce the nitro group. This is followed by a fluorination step to add the fluoro group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and fluorination processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-4-(3-nitrophenyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield ethyl 2-fluoro-4-(3-aminophenyl)benzoate, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-fluoro-4-(3-nitrophenyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 2-fluoro-4-(3-nitrophenyl)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoro and nitro groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 2-fluoro-4-(3-nitrophenyl)benzoate can be compared with other similar compounds, such as:

    Ethyl 2-fluoro-4-(4-nitrophenyl)benzoate: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.

    Ethyl 2-fluoro-4-(3-chlorophenyl)benzoate: Contains a chloro group instead of a nitro group, leading to different chemical properties and uses.

Properties

IUPAC Name

ethyl 2-fluoro-4-(3-nitrophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO4/c1-2-21-15(18)13-7-6-11(9-14(13)16)10-4-3-5-12(8-10)17(19)20/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHJINAANWODPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742860
Record name Ethyl 3-fluoro-3'-nitro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365271-87-9
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3-fluoro-3′-nitro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365271-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-fluoro-3'-nitro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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